1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h11,13-14H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIQNPIALHAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2CCCCN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Academic Research on 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Historical Context of Research Endeavors on the Chemical Compound
Direct historical accounts of research endeavors specifically targeting 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol are not prominent in the scientific literature. The compound is not associated with any landmark discoveries or significant historical research programs. Its existence is primarily cataloged in chemical databases, and it may have been synthesized as part of larger chemical libraries for screening purposes, though such activities are often not published in detail. The lack of a dedicated research history suggests that it has not been identified as a lead compound for any major therapeutic area or as a key synthetic intermediate in widely adopted chemical methodologies.
Rationale and Significance of Investigating this compound in Chemical Biology and Organic Synthesis
While specific studies on this compound are lacking, the rationale for investigating such a compound can be inferred from the well-established roles of its constituent chemical groups in chemical biology and organic synthesis.
The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and biologically active natural products. wikipedia.orgbeilstein-journals.org Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a variety of biological targets. The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts to improve solubility and bioavailability.
The cyclohexanol (B46403) moiety, a six-membered carbocyclic ring bearing a hydroxyl group, is also a common feature in bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The cyclohexane (B81311) ring itself provides a lipophilic scaffold that can be important for membrane permeability and binding to hydrophobic pockets of proteins.
The combination of these two motifs in this compound presents a structure with potential for diverse biological activities. The linkage of the cyclohexanol to the piperidine ring via a methylene (B1212753) bridge at the 2-position of the piperidine introduces a specific stereochemical and conformational arrangement that could be explored for selective interactions with enzymes or receptors.
In the context of organic synthesis , this compound could serve as a chiral building block. The stereocenters at the 2-position of the piperidine ring and the 1-position of the cyclohexanol ring, as well as the potential for cis/trans isomerism in the disubstituted piperidine, make it an interesting target for stereoselective synthesis. It could potentially be used as an intermediate in the synthesis of more complex molecules.
Current Research Frontiers and Unaddressed Questions Pertaining to the Chemical Compound
Given the absence of a dedicated research focus, the current research frontiers for this compound are largely undefined. Any future research would be breaking new ground.
Key unaddressed questions include:
Biological Activity: The primary unanswered question is whether this compound possesses any significant biological activity. A thorough screening against a wide range of biological targets would be the first step in exploring its potential in chemical biology and drug discovery.
Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to access the different stereoisomers of this compound would be a significant challenge for synthetic organic chemists.
Structure-Activity Relationships (SAR): Should any biological activity be identified, a systematic exploration of the structure-activity relationships would be necessary. This would involve the synthesis and evaluation of analogs with modifications to the piperidine and cyclohexanol rings.
Conformational Analysis: A detailed study of the conformational preferences of the different stereoisomers could provide insights into how the molecule might interact with biological targets.
Synthetic Methodologies and Strategies for 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol provides a logical framework for devising its synthesis. The primary disconnection can be made at the C-C bond between the methylene (B1212753) bridge and the cyclohexanol (B46403) ring. This leads to two key synthons: a piperidin-2-ylmethyl nucleophile (or its equivalent) and a cyclohexanone (B45756) electrophile.
A further disconnection of the piperidine (B6355638) synthon at the C2-methylene bond suggests a 2-lithiated piperidine derivative and a formaldehyde (B43269) equivalent, although the former disconnection is more synthetically direct. The piperidine nitrogen would likely require a protecting group (PG), such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and to facilitate the directed lithiation at the C2 position. This retrosynthetic strategy is outlined below:
Target Molecule: this compound
Key Disconnection: The bond between the exocyclic methylene group and the cyclohexanol ring.
Synthons:
A nucleophilic piperidin-2-ylmethyl species (e.g., (piperidin-2-yl)methyllithium).
An electrophilic cyclohexanone.
Practical Precursors:
N-protected 2-(lithiomethyl)piperidine or a related organometallic reagent.
Cyclohexanone.
This analysis points towards a convergent synthesis where the piperidine and cyclohexanol fragments are prepared separately and then coupled in a key bond-forming step.
Established Synthetic Pathways to this compound
Based on the retrosynthetic analysis, established synthetic pathways would involve the generation of a nucleophilic 2-substituted piperidine and its subsequent reaction with cyclohexanone. A common and effective method involves the deprotonation of an N-protected piperidine.
The synthesis of this compound relies on readily available starting materials and the formation of key intermediates.
N-Boc-piperidine: This is a crucial precursor, prepared by reacting piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nbinno.com The Boc group serves to protect the nitrogen and directs the deprotonation to the adjacent C2 position. nih.gov
Cyclohexanone: A commercially available and common building block that serves as the electrophile in the key coupling step.
Organolithium Reagents: Strong bases such as sec-butyllithium (B1581126) (s-BuLi) are required for the deprotonation of N-Boc-piperidine. nih.gov
The generation of the key nucleophile, N-Boc-2-lithiopiperidine, is a well-documented process. nih.gov This intermediate can then be reacted with an appropriate electrophile. For the synthesis of the target molecule, a one-carbon homologation is required, which can be achieved by reacting the lithiated piperidine with formaldehyde, followed by conversion of the resulting alcohol to a halide or tosylate, and subsequent reaction with a cyclohexyl nucleophile. A more direct approach, however, would be the reaction of a lithiated 2-methylpiperidine (B94953) derivative with cyclohexanone.
A plausible synthetic sequence is as follows:
Protection of 2-methylpiperidine (picoline) with a suitable protecting group like Boc.
Deprotonation of N-Boc-2-methylpiperidine at the methyl group using a strong base like s-BuLi in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
Reaction of the resulting lithiated species with cyclohexanone to form the protected target molecule.
Deprotection of the piperidine nitrogen to yield this compound.
Table 1: Key Precursors and Their Roles
| Precursor | Structure | Role in Synthesis |
|---|---|---|
| N-Boc-2-methylpiperidine | Source of the piperidin-2-ylmethyl nucleophile | |
| Cyclohexanone | Electrophilic partner for C-C bond formation | |
| sec-Butyllithium (s-BuLi) | Strong base for deprotonation | |
| TMEDA | Chelating agent to facilitate lithiation |
The success of the synthesis hinges on the careful control of reaction conditions, particularly for the lithiation and subsequent nucleophilic addition steps.
Lithiation Step: The deprotonation of N-Boc-2-methylpiperidine is typically carried out at low temperatures, such as -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The use of TMEDA can enhance the reactivity of the organolithium base and improve the efficiency of the deprotonation.
Nucleophilic Addition: The addition of the lithiated piperidine to cyclohexanone should also be performed at low temperatures to minimize side reactions, such as enolization of the ketone. A slow, dropwise addition of the ketone to the organolithium solution is generally preferred.
Work-up and Purification: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. Purification of the final product can be achieved through column chromatography on silica (B1680970) gel.
Optimization strategies would involve screening different organolithium bases, solvents, temperatures, and additives to maximize the yield of the desired product and minimize the formation of impurities. The choice of the protecting group on the piperidine nitrogen can also influence the efficiency of the lithiation step.
Table 2: Representative Reaction Conditions for the Key Synthetic Step
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Lithiation | N-Boc-2-methylpiperidine, s-BuLi, TMEDA, THF, -78 °C | Generation of the nucleophilic carbanion |
| Nucleophilic Addition | Cyclohexanone, -78 °C to room temperature | Formation of the C-C bond and the tertiary alcohol |
| Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Removal of the Boc protecting group |
Development of Novel Synthetic Approaches and Derivatization Strategies for the Chemical Compound
While the established pathways provide a reliable route to this compound, there is ongoing interest in developing more efficient, selective, and sustainable methods. Novel approaches often focus on asymmetric synthesis and the use of modern catalytic systems.
The target molecule contains a stereocenter at the C2 position of the piperidine ring. Asymmetric synthesis aims to produce a single enantiomer of the compound. A prominent strategy for achieving this is through the dynamic thermodynamic resolution of N-Boc-2-lithiopiperidine. nih.gov This involves the use of a chiral ligand, such as (-)-sparteine (B7772259) or a chiral diamine, which can complex with the lithiated intermediate and favor the formation of one enantiomer.
The enantioenriched N-Boc-2-lithiopiperidine can then be used in subsequent reactions to generate enantiomerically pure 2-substituted piperidines. nih.gov Applying this to the synthesis of the target molecule would involve reacting the resolved lithiated species with an appropriate electrophile that can be converted to the (1-hydroxycyclohexyl)methyl group.
An alternative asymmetric approach would be the use of a chiral auxiliary on the piperidine nitrogen, which could direct the stereochemical outcome of the reaction with cyclohexanone. Subsequent removal of the auxiliary would yield the enantioenriched product.
Modern synthetic chemistry has seen a surge in the use of organocatalysis and transition-metal catalysis to achieve transformations that are difficult to accomplish with traditional methods.
Organocatalysis: An organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to a piperidine-derived α,β-unsaturated system, followed by further transformations. For instance, a proline-catalyzed aldol (B89426) reaction between cyclohexanone and a suitable aldehyde precursor to the piperidine fragment could be envisioned, although this would require a different retrosynthetic disconnection.
Metal-Catalyzed Methodologies: Palladium-catalyzed cross-coupling reactions could be employed for the derivatization of the piperidine ring. nih.gov For example, a Negishi coupling between an organozinc derivative of N-Boc-2-halomethylpiperidine and a suitable cyclohexyl partner could be a viable route. nih.gov Furthermore, transition-metal catalysts could be used to activate the C-H bond at the C2 position of the piperidine ring, allowing for direct functionalization without the need for strong organolithium bases.
These novel approaches offer the potential for milder reaction conditions, higher selectivity, and access to a wider range of derivatives of this compound.
Mechanistic Investigations of Key Synthetic Transformations Involved in the Formation of this compound
The successful synthesis of the target molecule hinges on several key chemical transformations, each with a well-understood reaction mechanism.
Mechanism of the Grignard Reaction
The addition of cyclohexylmagnesium bromide to N-Boc-piperidine-2-carboxaldehyde is a classic example of a nucleophilic addition to a carbonyl group. masterorganicchemistry.commasterorganicchemistry.com
Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the carbonyl oxygen atom of the aldehyde. This coordination polarizes the carbon-oxygen double bond, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The nucleophilic cyclohexyl group of the Grignard reagent attacks the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.
Protonation: In the subsequent workup step, a proton source (e.g., H₃O⁺ from a dilute acid) is added. The negatively charged oxygen of the alkoxide intermediate is protonated to yield the final tertiary alcohol product.
Mechanism of Directed Lithiation and Addition to Cyclohexanone
The second synthetic strategy relies on the directed lithiation of N-Boc-piperidine, a process that generates a carbanion at a specific position. whiterose.ac.uk
Complex Formation: The lithium atom of sec-butyllithium coordinates with the oxygen atoms of the N-Boc group. This brings the strong base into proximity with the protons on the adjacent carbons (C2 and C6).
Deprotonation: The sec-butyl anion then abstracts a proton from one of the adjacent carbons, typically C2, to form a thermodynamically stable five-membered ring chelate intermediate. This results in the formation of a nucleophilic carbanion at the C2 position of the piperidine ring.
Nucleophilic Addition: The resulting 2-lithiated piperidine acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of cyclohexanone. Similar to the Grignard reaction, this leads to the formation of a lithium alkoxide intermediate after the cleavage of the carbonyl pi bond. rsc.org
Protonation: An aqueous workup provides a proton to the alkoxide, yielding the tertiary alcohol and completing the formation of the N-Boc protected precursor.
Stereochemical Aspects and Enantiomeric Investigations of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Analysis of Chiral Centers and Stereoisomerism in the Chemical Compound
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol possesses two chiral centers, which are atoms bonded to four different groups. The first is the carbon atom at the 2-position of the piperidine (B6355638) ring, and the second is the carbon atom at the 1-position of the cyclohexanol (B46403) ring. The presence of two chiral centers means that the compound can exist as a number of stereoisomers, which are isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.
The maximum number of stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound are therefore (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R).
| Stereoisomer | Configuration at C1 (Cyclohexanol) | Configuration at C2 (Piperidine) | Relationship |
|---|---|---|---|
| (1R, 2'R) | R | R | Enantiomers |
| (1S, 2'S) | S | S | |
| (1R, 2'S) | R | S | Enantiomers |
| (1S, 2'R) | S | R |
Enantioselective Synthesis and Diastereoselective Control Strategies
The synthesis of a single, desired stereoisomer of this compound requires the use of stereoselective synthetic methods. These methods can be broadly categorized into enantioselective and diastereoselective strategies.
Enantioselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer from a prochiral starting material. For the piperidine moiety, several approaches can be envisioned. One common method is the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, a chiral amine could be used to form a chiral imine, which is then subjected to a nucleophilic addition, followed by removal of the auxiliary. researchgate.net Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Examples include asymmetric hydrogenation of a pyridine (B92270) precursor or the use of transaminases for the asymmetric synthesis of 2-substituted piperidines. nih.govresearchgate.net
Diastereoselective Control:
Diastereoselective synthesis focuses on controlling the formation of diastereomers. In the synthesis of this compound, once one chiral center is established, the introduction of the second chiral center can be influenced by the stereochemistry of the first. For example, the addition of a nucleophile to a chiral piperidine derivative containing a carbonyl group on the side chain could be directed by the existing stereocenter on the piperidine ring. Organocatalyzed domino reactions, such as Michael-aldol reactions, have been shown to be effective in the diastereoselective synthesis of highly substituted cyclohexanone (B45756) and cyclohexanol derivatives. nih.govbeilstein-journals.orgnih.gov
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide stereoselective transformations. | Stoichiometric use of the auxiliary, which must be later removed. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Substoichiometric amounts of catalyst can generate large quantities of the desired product. |
| Biocatalysis | Employment of enzymes, such as transaminases, to perform stereoselective reactions. | High enantioselectivity and mild reaction conditions. acs.org |
| Diastereoselective Reactions | Control of the stereochemical outcome of a reaction to favor one diastereomer. | Often relies on the influence of an existing stereocenter in the molecule. |
Techniques for the Resolution and Separation of Stereoisomers of this compound
When a synthesis results in a mixture of stereoisomers, their separation is necessary to study the properties of each individual isomer. Several techniques can be employed for the resolution of the enantiomers and the separation of the diastereomers of this compound.
Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional methods like fractional crystallization or chromatography. researchgate.net
Enantiomers, on the other hand, have identical physical properties in a non-chiral environment, making their separation more challenging. The most common method for resolving enantiomers is classical resolution , which involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization. google.comgoogleapis.com For a basic compound like this compound, chiral acids such as tartaric acid or camphorsulfonic acid are suitable resolving agents. nih.gov
Another powerful technique is chiral chromatography , where the mixture of enantiomers is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for separating enantiomers.
Advanced Stereochemical Characterization of Enantiomers and Diastereomers
Once the stereoisomers of this compound have been synthesized and separated, their absolute and relative stereochemistry must be determined. Several advanced analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the relative stereochemistry of diastereomers. The spatial arrangement of atoms influences the chemical shifts and coupling constants of the nuclei, providing information about the connectivity and stereochemistry of the molecule. nih.gov
Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space. nih.gov
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. nih.gov
Impact of Stereochemistry on In Vitro Molecular Recognition and Biological Interactions
The stereochemistry of a molecule plays a crucial role in its interaction with biological systems, which are themselves chiral. Enzymes and receptors are composed of chiral amino acids, creating a chiral environment that can differentiate between the stereoisomers of a drug molecule. This can lead to significant differences in the pharmacological activity, metabolism, and toxicity of enantiomers.
For piperidine-containing compounds, stereochemistry has been shown to be a critical determinant of their biological activity. For example, the enantiomers of trimeperidine, a piperidine derivative, exhibit different analgesic potencies. acs.org Similarly, the stereoisomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) show significant differences in their affinity for the phencyclidine (PCP) binding site. nih.gov
In the case of this compound, it is expected that the different stereoisomers will exhibit distinct biological profiles. One enantiomer may bind to a specific receptor with high affinity, leading to a desired therapeutic effect, while the other enantiomer may be inactive or even produce unwanted side effects. Therefore, the synthesis and biological evaluation of the individual stereoisomers are essential for the development of safe and effective therapeutic agents. The study of how these stereoisomers interact with their biological targets at a molecular level, often through techniques like molecular modeling, can provide valuable insights for the design of new and improved drugs. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
While PubChem provides predicted collision cross section values for various adducts of the molecule (e.g., [M+H]+, [M+Na]+), this information is theoretical. uni.lu There are no published experimental HRMS studies that would confirm the exact mass and elemental composition or detail the compound's characteristic fragmentation pathways upon ionization.
X-ray Crystallography and Solid-State Structure Determination of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
A search for crystallographic information files (CIFs) or related publications in databases such as the Cambridge Structural Database (CSD) yielded no results. Therefore, the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions for this compound, has not been experimentally determined and reported.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
No experimental Infrared (IR) or Raman spectra for this compound have been published. These analyses would be used to identify characteristic vibrational modes of its functional groups (e.g., O-H stretch of the alcohol, N-H stretch of the piperidine (B6355638), C-N and C-O stretches) and to study potential hydrogen bonding.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
The compound this compound possesses a chiral center at the 2-position of the piperidine ring. However, no studies utilizing chiroptical methods like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) are available. These techniques are necessary for the experimental assignment of the absolute configuration (R or S) of its enantiomers.
Computational Chemistry and Theoretical Analysis of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A theoretical investigation into 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol would begin with quantum chemical calculations to elucidate its electronic structure. Using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G* or larger), one could calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
From these calculations, a molecular electrostatic potential (MEP) map could be generated. This map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. Such information is vital for predicting how the molecule might interact with other chemical species. Reactivity descriptors, including electronegativity, chemical hardness, and softness, could also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability; a larger gap suggests lower reactivity. |
Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The flexibility of the piperidine (B6355638) and cyclohexanol (B46403) rings, along with the rotatable bond connecting them, suggests that this compound can adopt multiple conformations. A thorough conformational analysis would be necessary to identify the most stable, low-energy structures. This could be achieved through molecular mechanics (MM) force fields, which provide a computationally efficient way to explore the potential energy surface.
Following an initial scan, more accurate quantum mechanics calculations would be performed on the lowest energy conformers to determine their relative stabilities. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformational states in a simulated physiological environment.
In Silico Ligand-Target Docking Simulations for Putative In Vitro Biological Targets
To explore the potential biological activity of this compound, molecular docking simulations would be a key step. This involves computationally placing the molecule into the binding site of a known biological target, such as a receptor or enzyme. The docking algorithm would predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity.
Potential targets for this molecule might be inferred from structurally similar compounds with known pharmacological activity. For example, piperidine-containing compounds are known to interact with various central nervous system receptors. Docking studies would help to prioritize which targets are most likely to interact with the compound, guiding future in vitro experimental testing.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties of a molecule. For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful for its characterization. These predictions, typically made using DFT-based methods, could be compared with experimental data to confirm the molecule's structure.
Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would provide a theoretical fingerprint of the molecule. Specific vibrational modes associated with key functional groups, such as the O-H stretch of the alcohol and N-H stretch of the piperidine, could be identified and analyzed.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclohexanol C1 (quaternary) | 72.5 |
| Piperidine C2 (methine) | 60.1 |
Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps
Theoretical modeling can also shed light on the chemical reactions used to synthesize this compound. By modeling the reaction pathway, it is possible to identify the transition state structures and calculate the activation energies for key synthetic steps. This information is valuable for understanding the reaction mechanism and optimizing reaction conditions. For instance, the mechanism of adding a 2-picolyllithium to cyclohexanone (B45756), a plausible synthetic route, could be modeled to understand the stereochemical outcome of the reaction.
Investigation of Biological Targets and in Vitro Molecular Interactions of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Identification of Putative Molecular and Cellular Targets In Vitro6.2. In Vitro Binding Assays and Determination of Binding Affinities6.3. Enzyme Inhibition/Activation Studies In Vitro6.4. Receptor Interaction and Modulatory Studies In Vitro6.5. Elucidation of Mechanism of Action at the Molecular Level In Vitro
It is important to note that while the broader class of piperidine-containing compounds is known to interact with a wide range of biological targets, any discussion of these would violate the explicit instruction to focus solely on the specified chemical entity.
No Specific Research Found for 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol Structure-Activity Relationship Studies
Following a comprehensive review of available scientific literature, it has been determined that there are no specific structure-activity relationship (SAR) studies published that focus solely on the chemical compound this compound and its derivatives. Extensive searches of scholarly databases and chemical literature did not yield any research that systematically investigates the rational design, synthesis, and in vitro activity of analogs based on this specific core structure.
Consequently, there is no available data to populate the requested article sections, including:
Structure Activity Relationship Sar Studies of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data:Without experimental data from SAR studies, no quantitative structure-activity relationship (QSAR) models have been developed for this specific class of compounds.
While general information on the structure-activity relationships of various piperidine-containing compounds exists, the strict requirement to focus solely on 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol and its derivatives cannot be met due to the absence of dedicated research on this molecule. Therefore, the generation of a detailed, informative, and scientifically accurate article as per the provided outline is not feasible at this time.
Conclusion and Future Directions in the Academic Research of 1 Piperidin 2 Yl Methyl Cyclohexan 1 Ol
Summary of Key Advancements in Synthetic Control and Stereochemistry
The synthesis of substituted piperidines has evolved significantly, offering precise control over regioselectivity and stereochemistry. mdpi.comnih.gov The structure of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol possesses two stereocenters—one at the C2 position of the piperidine (B6355638) ring and a quaternary center at the C1 position of the cyclohexanol (B46403) ring—making stereocontrolled synthesis a critical aspect of its study.
Key synthetic strategies that could be adapted for this target include:
Hydrogenation of Pyridine (B92270) Precursors: Catalytic hydrogenation of appropriately substituted pyridine rings is a fundamental method for producing the piperidine core. nih.gov Achieving stereoselectivity in this process often requires the use of chiral catalysts or auxiliaries.
Intramolecular Cyclization Reactions: Methods such as reductive amination of δ-amino ketones or radical-mediated cyclizations offer powerful routes to form the piperidine ring. nih.govresearchgate.net These methods can provide a high degree of diastereoselectivity depending on the substrate and reaction conditions.
Directed Hydroboration: For the synthesis of related amino alcohols, N-directed intramolecular hydroboration has proven effective for achieving high regiocontrol and stereocontrol. nih.gov This technique could be invaluable for establishing the desired stereochemistry in precursors to the target molecule.
Diastereoselective Additions to Imines: The addition of nucleophiles to cyclic imines or their precursors can be a highly effective strategy for installing substituents at the C2 position of the piperidine ring with excellent stereocontrol. nih.gov
The table below summarizes potential synthetic approaches and the stereochemical challenges they address.
| Synthetic Strategy | Description | Potential Application for Target Compound | Key Challenge |
| Catalytic Hydrogenation | Reduction of a 2-substituted pyridine precursor. | Formation of the piperidine ring from a readily available aromatic starting material. | Controlling the cis/trans stereochemistry at the C2 position. |
| Reductive Amination | Intramolecular cyclization of a linear amino-aldehyde or amino-ketone. | Formation of the piperidine ring with the C2-substituent already in place. | Achieving high diastereoselectivity during the cyclization/reduction cascade. |
| N-Directed Hydroboration | Amine-directed hydroboration of an unsaturated piperidine precursor. nih.gov | Could be used to establish specific stereochemistry in a related piperidine amino alcohol. | Requires a multi-step synthesis of the unsaturated precursor. |
| Grignard/Organolithium Addition | Addition of a 2-piperidylmethyl organometallic reagent to cyclohexanone (B45756). | Forms the C-C bond between the two rings and creates the tertiary alcohol. | Lack of stereocontrol at the newly formed quaternary stereocenter. |
Integration of Insights from Advanced Spectroscopic and Computational Methodologies
A thorough characterization of this compound and its potential diastereomers would rely on the integration of advanced spectroscopic techniques and computational modeling.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural elucidation. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential to assign all proton and carbon signals unambiguously. The Nuclear Overhauser Effect (NOESY) would be particularly crucial for determining the relative stereochemistry of the substituents on the piperidine and cyclohexanol rings. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) could provide further structural insights into the connectivity of the molecule. researchgate.net
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts. dntb.gov.uamdpi.com By comparing computationally predicted spectra with experimental data, researchers can gain high confidence in their structural and stereochemical assignments. researchgate.net
Conformational Analysis: Computational modeling can be used to explore the conformational landscape of the molecule, identifying low-energy chair and boat conformations of the piperidine and cyclohexanol rings and the preferred orientation of the substituent.
The following table presents predicted mass spectrometry data for the parent compound.
| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 198.18524 | 150.6 |
| [M+Na]⁺ | 220.16718 | 151.9 |
| [M-H]⁻ | 196.17068 | 151.1 |
| [M+H-H₂O]⁺ | 180.17522 | 143.5 |
Data predicted using computational models, as reported in PubChem. uni.lu
Promising Avenues for Future In Vitro Biological Target Discovery and Elucidation
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds targeting a wide array of proteins. mdpi.comclinmedkaz.org The unique combination of a piperidine ring and a cyclohexanol moiety in this compound suggests several promising avenues for biological investigation.
Potential biological targets for this class of compounds include:
Central Nervous System (CNS) Receptors: Many piperidine derivatives interact with CNS targets such as sigma (σ) receptors, cannabinoid (CB) receptors, and various G-protein coupled receptors (GPCRs). nih.govnih.gov
Ion Channels: The piperidine motif is also present in compounds that modulate the activity of various ion channels.
Enzymes: The structural features of the compound could allow it to act as an inhibitor for various enzymes.
Future research should begin with broad in vitro screening to identify potential biological activities. The use of in silico prediction tools, such as Prediction of Activity Spectra for Substances (PASS), can help prioritize initial screening efforts by forecasting potential pharmacological effects based on the molecule's structure. clinmedkaz.org Following initial hits, molecular docking studies can be employed to generate hypotheses about the binding mode of the compound to its protein target, guiding further optimization. researchgate.net
| Potential Target Class | Examples | Screening Method |
| CNS Receptors | Sigma (σ) Receptors, Cannabinoid (CB₁) Receptors | Radioligand Binding Assays, Functional Assays (e.g., cAMP accumulation) |
| Ion Channels | Voltage-gated sodium or calcium channels | Electrophysiology (Patch-clamp), High-throughput fluorescence-based assays |
| Enzymes | Acetylcholinesterase, Monoamine Oxidase | Enzymatic activity assays (spectrophotometric or fluorometric) |
Emerging Research Opportunities and Challenges for the Chemical Compound in Academic Investigations
The study of this compound is currently an open field, presenting both exciting opportunities and significant challenges.
Research Opportunities:
Novel Scaffold Development: As a largely unexplored molecule, it offers the chance to conduct foundational research into its synthesis, characterization, and biological activity, potentially establishing it as a new scaffold for medicinal chemistry.
Stereochemistry-Activity Relationships: The presence of two stereocenters allows for the synthesis of four potential stereoisomers. A systematic investigation into the biological activity of each isolated isomer could reveal important structure-activity relationships (SAR) and identify a specific stereoisomer with optimal potency and selectivity. nih.gov
Fragment-Based Drug Discovery: The piperidine and cyclohexanol moieties can be considered valuable fragments. The compound could serve as a starting point in fragment-based approaches to designing more complex and potent ligands for identified biological targets.
Challenges:
Stereoselective Synthesis: The primary challenge is the development of a robust and efficient synthetic route that provides independent access to all four stereoisomers in high purity. This will likely require multi-step sequences and sophisticated purification techniques, such as chiral chromatography.
Target Deconvolution: If the compound displays interesting activity in phenotypic screens, identifying the specific molecular target(s) responsible for the observed effect can be a complex and resource-intensive process.
Lack of Precedent: The absence of existing literature means that researchers will have to develop analytical methods, synthetic strategies, and biological assays from the ground up, without the benefit of established protocols for this specific molecule.
Q & A
Basic: What experimental methods are recommended for determining the structure of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify proton environments and carbon frameworks. For stereochemical analysis, 2D NMR (e.g., COSY, NOESY) resolves spatial relationships between nuclei .
- X-ray Crystallography: Single-crystal diffraction provides absolute stereochemical configuration, as demonstrated in piperidine derivatives like 1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula by matching exact mass-to-charge ratios .
Advanced: How can researchers optimize the synthetic yield of this compound using Design of Experiments (DOE)?
Answer:
Apply DOE to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity):
- Central Composite Design (CCD): Identifies nonlinear relationships between factors. For example, optimize cyclohexanol derivatives by varying reaction time (6–24 hrs) and SnCl₂·2H₂O catalyst concentration (0.5–5 mol%) .
- Response Surface Methodology (RSM): Models interactions between variables to predict maximum yield conditions .
Basic: What are the key physicochemical properties of this compound, and how are they measured?
Answer:
Critical properties include:
- Melting Point: Determined via differential scanning calorimetry (DSC) .
- Solubility: Assessed in polar/nonpolar solvents using shake-flask methods (e.g., logP via HPLC) .
- Boiling Point: Estimated via gas chromatography coupled with thermogravimetric analysis (TGA) .
Advanced: What computational strategies are effective for modeling the pharmacological interactions of this compound?
Answer:
- Molecular Docking (AutoDock/Vina): Predict binding affinities to targets like opioid receptors by aligning the compound’s 3D structure (generated via PubChem data ) with protein active sites.
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-receptor interactions under physiological conditions to assess stability and binding kinetics .
Advanced: How should researchers address contradictions in pharmacological data for this compound?
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., receptor binding assays) to identify outliers or confounding variables .
- Dose-Response Replication: Validate EC₅₀/IC₅₀ values across independent labs using standardized protocols (e.g., radioligand displacement assays) .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates .
- Waste Disposal: Segregate halogenated waste (if applicable) and neutralize acidic/basic byproducts before disposal .
Advanced: How can stereochemical impurities in this compound be resolved?
Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like cyclohexanol ring formation .
Advanced: What methodologies identify the metabolic pathways of this compound in vivo?
Answer:
- Isotope Labeling (¹⁴C/³H): Track biotransformation in rodent models via liquid scintillation counting .
- LC-MS/MS Metabolomics: Profile urine/serum samples to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Basic: What techniques validate the purity of this compound post-synthesis?
Answer:
- HPLC-UV/ELSD: Quantify impurities (>0.1%) using reverse-phase C18 columns and gradient elution .
- Karl Fischer Titration: Measure residual water content (<0.5% w/w) .
Advanced: How can researchers assess the stability of this compound under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Accelerated Stability Testing: Store samples at 25°C/60% RH for 6 months and monitor changes using validated stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
